molecular formula C13H13ClN2O3S B12956112 N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide

N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide

Cat. No.: B12956112
M. Wt: 312.77 g/mol
InChI Key: OCRYACWKKCLQOJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chloro and methoxy group on the phenyl ring, and a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide typically involves the reaction of 3-chloro-2-methoxyaniline with a suitable piperidine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methoxyphenyl)piperazine
  • N-(3-Chloro-2-methoxyphenyl)thiourea
  • N-(3-Chloro-2-methoxyphenyl)acetamide

Uniqueness

N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

N-(3-chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide

InChI

InChI=1S/C13H13ClN2O3S/c1-19-11-7(14)3-2-4-8(11)16-13(20)10-9(17)5-6-15-12(10)18/h2-4,10H,5-6H2,1H3,(H,15,18)(H,16,20)

InChI Key

OCRYACWKKCLQOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)NC(=S)C2C(=O)CCNC2=O

Origin of Product

United States

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